molecular formula C9H13NO3 B11075065 5-Ethyl-4-(methoxymethyl)furan-2-carboxamide

5-Ethyl-4-(methoxymethyl)furan-2-carboxamide

Cat. No.: B11075065
M. Wt: 183.20 g/mol
InChI Key: IVYZBBKEORXDLL-UHFFFAOYSA-N
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Description

5-Ethyl-4-(methoxymethyl)furan-2-carboxamide is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-(methoxymethyl)furan-2-carboxamide typically involves the reaction of 5-Ethyl-4-(methoxymethyl)furan-2-carboxylic acid with an amine source under appropriate conditions. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-(methoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The furan ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Ethyl-4-(methoxymethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development.

    Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-(methoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Ethoxymethyl)furan-2-carboxaldehyde: This compound has a similar furan ring structure with an ethoxymethyl group.

    Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Another furan derivative with a different substituent group.

Uniqueness

5-Ethyl-4-(methoxymethyl)furan-2-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

5-ethyl-4-(methoxymethyl)furan-2-carboxamide

InChI

InChI=1S/C9H13NO3/c1-3-7-6(5-12-2)4-8(13-7)9(10)11/h4H,3,5H2,1-2H3,(H2,10,11)

InChI Key

IVYZBBKEORXDLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(O1)C(=O)N)COC

Origin of Product

United States

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